molecular formula C28H36FN3O2 B10779955 Yeb4K6A2JC CAS No. 275810-55-4

Yeb4K6A2JC

Cat. No.: B10779955
CAS No.: 275810-55-4
M. Wt: 465.6 g/mol
InChI Key: ASRDPULQBHFPGU-WFIHMLKPSA-N
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Preparation Methods

The synthetic routes and reaction conditions for CHEMBL250689 are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, electrophilic addition, and various coupling reactions. Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yield and purity while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

CHEMBL250689, like many bioactive compounds, can undergo various types of chemical reactions:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond, commonly using reagents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CHEMBL250689 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study various chemical reactions and mechanisms.

    Biology: It is employed in biological assays to investigate its effects on different biological pathways and targets.

    Medicine: It has potential therapeutic applications, particularly in drug discovery and development, where it is tested for its efficacy and safety in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of CHEMBL250689 involves its interaction with specific molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context. Generally, bioactive compounds like CHEMBL250689 exert their effects by binding to proteins, enzymes, or receptors, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

CHEMBL250689 can be compared with other similar bioactive compounds in terms of its structure, activity, and applications. Some similar compounds include:

    CHEMBL123456: Another bioactive molecule with similar therapeutic potential.

    CHEMBL789012: A compound used in similar biological assays and chemical studies.

    CHEMBL345678: Known for its applications in drug discovery and development.

The uniqueness of CHEMBL250689 lies in its specific chemical structure and the particular biological pathways it influences, which may offer distinct advantages in certain research and therapeutic contexts .

Properties

CAS No.

275810-55-4

Molecular Formula

C28H36FN3O2

Molecular Weight

465.6 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea

InChI

InChI=1S/C28H36FN3O2/c1-20(33)23-8-4-9-26(17-23)30-28(34)31-27-10-3-2-7-24(27)19-32-15-5-6-22(18-32)16-21-11-13-25(29)14-12-21/h4,8-9,11-14,17,22,24,27H,2-3,5-7,10,15-16,18-19H2,1H3,(H2,30,31,34)/t22-,24-,27+/m0/s1

InChI Key

ASRDPULQBHFPGU-WFIHMLKPSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N[C@@H]2CCCC[C@H]2CN3CCC[C@H](C3)CC4=CC=C(C=C4)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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